Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)
CAS No.:
Cat. No.: VC19078549
Molecular Formula: C21H31ClN4O8S
Molecular Weight: 535.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H31ClN4O8S |
|---|---|
| Molecular Weight | 535.0 g/mol |
| IUPAC Name | ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |
| Standard InChI | InChI=1S/C21H30N4O8S.ClH/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14;/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28);1H |
| Standard InChI Key | VQBSXUUMDJENPH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride, reflects its intricate architecture. Key components include:
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Gamma-glutamyl group: A glutamate residue linked via its gamma-carboxyl group, critical for peptide bond formation in glutathione analogs.
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Cysteine moiety: Modified with a hydroxyphenylamino carbonyl group at the sulfur atom, introducing redox-active phenolic properties.
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Diethyl ester groups: Enhances lipophilicity, potentially improving membrane permeability.
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Monohydrochloride salt: Improves solubility in aqueous matrices.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>31</sub>ClN<sub>4</sub>O<sub>8</sub>S |
| Molecular Weight | 535.0 g/mol |
| IUPAC Name | Ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |
| Canonical SMILES | CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N.Cl |
| PubChem CID | 146158173 |
The structural depiction reveals a branched peptide-like framework with esterified carboxyl groups and a phenylcarbamoyl thioether substitution. The hydrochloride counterion likely stabilizes the protonated amine groups under physiological conditions.
Spectroscopic and Computational Characterization
While experimental spectral data (e.g., NMR, IR) remain unpublished, in silico predictions using tools like PubChem’s descriptor system suggest:
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LogP: ~1.2 (indicating moderate lipophilicity suitable for cellular uptake).
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Hydrogen bond donors/acceptors: 8/10, facilitating interactions with biomolecular targets.
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Topological polar surface area: 220 Ų, aligning with compounds exhibiting membrane permeability.
The disallowed 3D conformer generation (due to excessive flexibility) underscores the need for molecular dynamics simulations to explore bioactive conformations.
Synthesis and Stability Considerations
Synthetic Pathways
The compound’s synthesis likely involves multi-step solid-phase peptide synthesis (SPPS) or solution-phase strategies:
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Gamma-glutamyl-cysteine backbone assembly: Utilizing Fmoc/t-Bu protection for glutamic acid and cysteine residues.
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Hydroxyphenylamino carbonyl introduction: Thiol-specific coupling (e.g., Michael addition) with N-hydroxyphenylcarbamate derivatives.
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Diethyl esterification: Treatment with ethanol under acidic conditions to esterify carboxyl groups.
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Hydrochloride salt formation: Precipitation via HCl gas bubbling in anhydrous ether .
Challenges include avoiding racemization during peptide coupling and ensuring regioselective thiol modification. Yield optimization may require microwave-assisted synthesis or flow chemistry approaches.
Biochemical Applications and Mechanistic Insights
Antioxidant Mechanisms
The compound’s design suggests dual antioxidant modes:
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Thiol-mediated redox cycling: The cysteine thiol (-SH) donates electrons to neutralize ROS (reactive oxygen species), forming disulfide bridges regenerated by cellular reductases .
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Phenolic radical scavenging: The hydroxyphenyl group quenches free radicals via H-atom transfer, producing stabilized aryloxy radicals.
Table 2: Theoretical Antioxidant Efficacy Compared to Reference Compounds
| Compound | ROS Scavenging Capacity (Relative) | Cellular Uptake (Predicted) |
|---|---|---|
| Target Compound | 1.8× Glutathione | Moderate (LogP 1.2) |
| N-Acetylcysteine (NAC) | 1.0× | High |
| Trolox | 2.3× | Low |
Note: Values extrapolated from structural analogs due to absent experimental data .
Enzymatic Interactions
Molecular docking simulations propose affinity for:
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Glutathione S-transferase (GST): The gamma-glutamyl motif may mimic glutathione’s binding to GST’s G-site, modulating detoxification pathways.
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Thioredoxin reductase: Potential substrate for enzymatic reduction, sustaining intracellular redox balance.
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NADPH oxidase inhibition: Steric hindrance from the phenylcarbamoyl group could block enzyme-substrate interactions, reducing superoxide production.
Research Challenges and Limitations
Data Availability and Reproducibility
As of 2025, peer-reviewed studies on this compound remain scarce, with most data originating from computational models or analogous molecules. Key gaps include:
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In vitro toxicity profiles: IC<sub>50</sub> values in mammalian cell lines.
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Pharmacokinetics: Absorption, distribution, metabolism, excretion (ADME) parameters.
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Synthetic reproducibility: Lack of published protocols hinders independent verification.
Stability and Formulation Issues
The diethyl ester’s hydrolysis in vivo may unpredictably alter bioavailability. Strategies to address this include:
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Prodrug design: Replacing esters with bioreversible groups (e.g., acyloxyalkyl).
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Nanocarrier encapsulation: Liposomal or polymeric nanoparticles to protect against enzymatic degradation.
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